![molecular formula C14H20N4O3 B2808603 (E)-N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-cyano-3-ethoxyprop-2-enamide CAS No. 1424359-46-5](/img/structure/B2808603.png)
(E)-N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-cyano-3-ethoxyprop-2-enamide
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Overview
Description
The compound contains several functional groups including a 1,2,4-oxadiazole ring, a tert-butyl group, a cyano group, and an ethoxy group. The 1,2,4-oxadiazole ring is a heterocyclic compound containing one oxygen atom and two nitrogen atoms . The tert-butyl group is a common alkyl group in organic chemistry . The cyano group consists of a carbon triple-bonded to a nitrogen and is often involved in various chemical reactions. The ethoxy group is an ether functional group consisting of an oxygen atom connected to two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR, MS, and IR spectroscopy, as well as X-ray diffraction . These techniques provide information about the connectivity of atoms, the types of bonds, the presence of functional groups, and the three-dimensional arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the cyano group can undergo reactions such as reduction to form amines, or addition reactions with nucleophiles. The 1,2,4-oxadiazole ring can participate in various reactions depending on the substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, and solubility would be determined experimentally. These properties are influenced by factors such as the size and shape of the molecule, the types of functional groups present, and the intermolecular forces .properties
IUPAC Name |
(E)-N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-cyano-3-ethoxyprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-6-20-8-10(7-15)11(19)16-9(2)12-17-13(18-21-12)14(3,4)5/h8-9H,6H2,1-5H3,(H,16,19)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFQZBYCYCWIFK-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)NC(C)C1=NC(=NO1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/C(=O)NC(C)C1=NC(=NO1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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